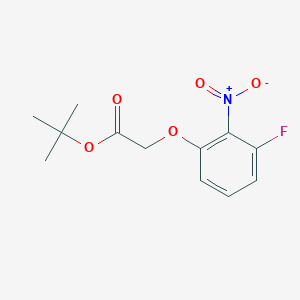

4,5-Dichloro-2-methoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5-Dichloro-2-methoxybenzaldehyde is a compound that can be studied for its structural and chemical properties. Research often explores analogous compounds to understand their synthesis, molecular structure, and various physical and chemical properties.

Synthesis Analysis

Research on compounds with similar structures involves green synthesis methods and reactions with alkynes, alkenes, or allenes. For example, the solvent-free, solid-state reaction method has been used to explore novel compounds, showcasing the synthesis's environmental friendliness and efficiency (Sharma et al., 2012).

Molecular Structure Analysis

X-ray diffraction (XRD) studies confirm the formation of molecular complexes and identify crystal structures and atomic packing, providing insights into the molecular architecture of related compounds (Özay et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving cleavage of the aldehyde C–H bond using a rhodium-based catalyst system have been explored, demonstrating efficient pathways to form 2-alkenoylphenols, which could be analogous to reactions involving 4,5-Dichloro-2-methoxybenzaldehyde (Kokubo et al., 1999).

Physical Properties Analysis

The spectroscopic and structural studies provide insights into the physical properties of similar compounds, including absorption spectra, band gap, and refractive index analyses, which are crucial for understanding the optical properties (Gomes et al., 2018).

Chemical Properties Analysis

The reductive alkylation and various other reactions highlight the chemical versatility and reactivity of compounds structurally related to 4,5-Dichloro-2-methoxybenzaldehyde. Such studies are vital for understanding the compound's reactivity and potential applications (Azzena et al., 1990).

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Chemical Transformations

4,5-Dichloro-2-methoxybenzaldehyde is a versatile compound used in the synthesis of complex molecules. A study highlights the synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones using aromatic aldehydes, showcasing a range of chemical transformations facilitated by different catalysts and conditions (Laroum et al., 2019). Additionally, redox mediators significantly enhance the range and efficiency of recalcitrant compound degradation, with certain aromatic aldehydes being key components in these processes (Husain & Husain, 2007).

Antimicrobial and Antioxidant Properties

The compound's derivatives exhibit significant biological and medicinal properties. For example, studies have identified its role in the synthesis of molecules with notable antimicrobial and antioxidant activities, signifying its importance in pharmaceutical applications (Tan Ju & Liao Xin, 2003).

Catalytic and Environmental Applications

In environmental science, 4,5-Dichloro-2-methoxybenzaldehyde's derivatives are crucial in catalytic processes. These include the oxidation of lignins into aromatic aldehydes like vanillin, which is vital for the production of natural flavors and fragrances, and the degradation of organic pollutants in wastewater treatments (Tarabanko & Tarabanko, 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

4,5-dichloro-2-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAPYGIUFGJSBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-methoxybenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2495452.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2495453.png)

![1-{2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}prop-2-en-1-one](/img/structure/B2495454.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2495456.png)

![Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2495457.png)

![5-Tert-butyl 3-ethyl 6,6A-dihydro-3AH-pyrrolo[3,4-D]isoxazole-3,5(4H)-dicarboxylate](/img/structure/B2495464.png)

![Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]-](/img/structure/B2495468.png)

![Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2495470.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495472.png)